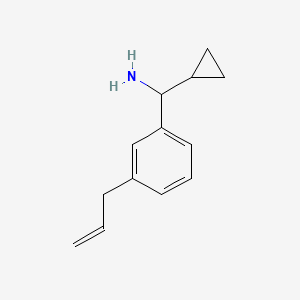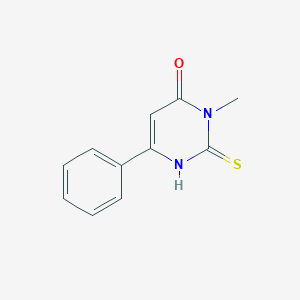![molecular formula C12H18N2O2 B13876998 N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide typically involves the reaction of 2-hydroxybenzaldehyde with 3-aminopropylamine to form an intermediate Schiff base. This intermediate is then reduced to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced further to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, influencing their function. The acetamide group can participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of an acetamide group.
N-[2-[(3-hydroxyphenyl)methylamino]ethyl]-acetamide: Similar but with an ethyl chain instead of a propyl chain.
Uniqueness
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-8-4-7-13-9-11-5-2-3-6-12(11)16/h2-3,5-6,13,16H,4,7-9H2,1H3,(H,14,15) |
InChIキー |
QFYZTWROJZUBCH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCNCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
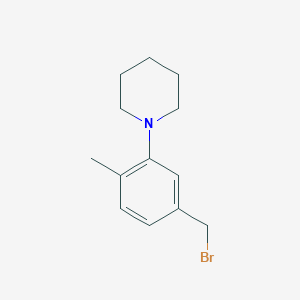
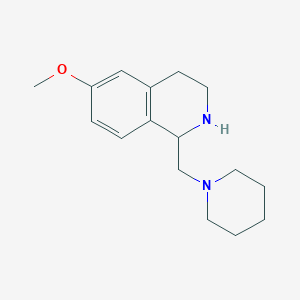
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)


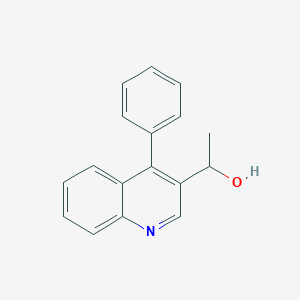
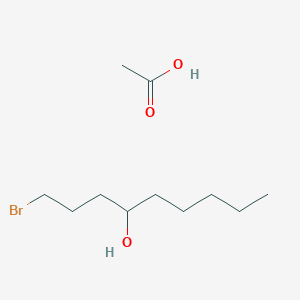
![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)

